3-(1H-pirazol-1-il)fenol

Descripción general

Descripción

“3-(1H-pyrazol-1-yl)phenol” is a chemical compound with the empirical formula C10H10N2O . It is a solid substance and is used in early discovery research as part of a collection of unique chemicals .

Synthesis Analysis

The synthesis of pyrazole-based chalcones, which includes “3-(1H-pyrazol-1-yl)phenol”, involves a base-catalysed Claisen–Schmidt condensation reaction . This process uses 1-phenyl-1H-pyrazol-3-ols bearing a formyl or acetyl group on the C4 position of the pyrazole ring . The synthesis also involves the condensation of (E)-3-(dimethylamino)-1-phenylprop-2-en-1-ones and hydrazine hydrate or phenylhydrazine .Molecular Structure Analysis

The molecular structure of “3-(1H-pyrazol-1-yl)phenol” is analyzed using a combination of standard and advanced NMR spectroscopy techniques . These techniques provide key information in the establishment of structural assignments and predominant configuration .Chemical Reactions Analysis

The chemical reactions involving “3-(1H-pyrazol-1-yl)phenol” include the reaction of isomeric chalcones with N-hydroxy-4-toluenesulfonamide, leading to the regioselective formation of 3,5-disubstituted 1,2-oxazoles .Physical and Chemical Properties Analysis

The average mass of “3-(1H-pyrazol-1-yl)phenol” is 160.173 Da, and its monoisotopic mass is 160.063660 Da . It is a solid substance .Aplicaciones Científicas De Investigación

Aplicaciones Agroquímicas

Los derivados de pirazol, incluido “3-(1H-pirazol-1-il)fenol”, se encuentran en una vasta biblioteca de compuestos heterocíclicos que abarcan prometedoras potencias agroquímicas . Desempeñan un papel importante en la industria agroquímica debido a sus posibles aplicaciones .

Aplicaciones Fluorescentes

El núcleo de pirazol se encuentra ampliamente en una variedad de compuestos heterocíclicos que exhiben propiedades fluorescentes . Esto hace que “this compound” sea un posible candidato para aplicaciones en tecnologías basadas en fluorescencia .

Aplicaciones Antifúngicas

Una serie de compuestos derivados de pirazol, incluido “this compound”, ha mostrado una posible actividad antifúngica . Esto sugiere que podrían usarse en el desarrollo de nuevos agentes antifúngicos .

Aplicaciones Anticancerígenas y Antitumorales

Los derivados de pirazol han demostrado actividad anticancerígena y antitumoral . Esto sugiere que “this compound” podría usarse potencialmente en la investigación de tratamiento del cáncer y los tumores .

Aplicaciones Antiinflamatorias

Los derivados de pirazol, incluido “this compound”, han mostrado actividades antiinflamatorias . Esto indica posibles aplicaciones en el desarrollo de medicamentos antiinflamatorios .

Aplicaciones Antioxidantes

Los derivados de pirazol han mostrado actividades antioxidantes . Esto sugiere que “this compound” podría usarse en el desarrollo de agentes antioxidantes .

Safety and Hazards

“3-(1H-pyrazol-1-yl)phenol” is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It is harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation . It should be stored in a well-ventilated place, and the container should be kept tightly closed .

Direcciones Futuras

The future directions for “3-(1H-pyrazol-1-yl)phenol” could involve the development of more efficient synthetic routes, further exploration of its biological activities, and potential applications in various fields . The focus will always be on new greener and more economical ways for their synthesis .

Mecanismo De Acción

Target of Action

The primary targets of 3-(1H-pyrazol-1-yl)phenol are phytopathogenic fungi, including Cytospora sp., Colletotrichum gloeosporioides, Botrytis cinerea, Alternaria solani, and Fusarium solani . These fungi are responsible for a variety of plant diseases that can lead to significant crop losses .

Mode of Action

It has been observed that the compound exhibits antifungal properties . The presence of an electron-withdrawing group, a substituent on the ortho-position of the phenol ring, or a halogen atom at the 4-position of the pyrazole appears to enhance the antifungal activity of the compound .

Biochemical Pathways

It is known that pyrazole compounds can inhibit the synthesis of β-tubulin during the mitosis of fungi , suggesting that 3-(1H-pyrazol-1-yl)phenol may interfere with fungal cell division.

Result of Action

The result of the action of 3-(1H-pyrazol-1-yl)phenol is the inhibition of growth in various phytopathogenic fungi . This leads to a decrease in the prevalence of fungal diseases in crops, thereby potentially increasing crop yield .

Análisis Bioquímico

Biochemical Properties

3-(1H-pyrazol-1-yl)phenol plays a significant role in biochemical reactions, particularly due to its ability to interact with enzymes, proteins, and other biomolecules. The compound has been shown to interact with various enzymes, including those involved in oxidative stress responses and metabolic pathways. For instance, 3-(1H-pyrazol-1-yl)phenol can inhibit certain oxidoreductases, thereby modulating the redox state within cells . Additionally, it has been observed to bind to specific protein targets, influencing their activity and stability .

Cellular Effects

The effects of 3-(1H-pyrazol-1-yl)phenol on cellular processes are diverse. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that 3-(1H-pyrazol-1-yl)phenol can modulate the activity of key signaling molecules, such as kinases and phosphatases, leading to altered cell proliferation and apoptosis . Furthermore, it has been reported to affect the expression of genes involved in stress responses and metabolic regulation . These changes can impact cellular metabolism, leading to shifts in energy production and utilization.

Molecular Mechanism

At the molecular level, 3-(1H-pyrazol-1-yl)phenol exerts its effects through various mechanisms. One of the primary modes of action is its ability to bind to and inhibit specific enzymes, such as oxidoreductases and kinases . This binding can lead to the inhibition of enzyme activity, resulting in downstream effects on cellular processes. Additionally, 3-(1H-pyrazol-1-yl)phenol can interact with transcription factors, influencing gene expression and cellular responses to environmental stimuli .

Temporal Effects in Laboratory Settings

The temporal effects of 3-(1H-pyrazol-1-yl)phenol in laboratory settings have been studied to understand its stability and long-term impact on cellular function. The compound has been found to be relatively stable under standard laboratory conditions, with minimal degradation over time . Long-term exposure to 3-(1H-pyrazol-1-yl)phenol has been shown to result in sustained changes in cellular metabolism and gene expression, indicating its potential for prolonged biological activity .

Dosage Effects in Animal Models

In animal models, the effects of 3-(1H-pyrazol-1-yl)phenol vary with different dosages. At lower doses, the compound has been observed to exert beneficial effects, such as enhanced stress resistance and improved metabolic function . At higher doses, 3-(1H-pyrazol-1-yl)phenol can induce toxic effects, including oxidative damage and impaired cellular function . These findings highlight the importance of dosage optimization for therapeutic applications.

Metabolic Pathways

3-(1H-pyrazol-1-yl)phenol is involved in several metabolic pathways, interacting with enzymes and cofactors that regulate cellular metabolism. The compound has been shown to influence the activity of key metabolic enzymes, such as those involved in glycolysis and the tricarboxylic acid cycle . Additionally, 3-(1H-pyrazol-1-yl)phenol can affect metabolic flux and metabolite levels, leading to alterations in energy production and utilization .

Transport and Distribution

The transport and distribution of 3-(1H-pyrazol-1-yl)phenol within cells and tissues are mediated by specific transporters and binding proteins. The compound has been found to interact with membrane transporters, facilitating its uptake and distribution within cells . Once inside the cell, 3-(1H-pyrazol-1-yl)phenol can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

The subcellular localization of 3-(1H-pyrazol-1-yl)phenol is critical for its activity and function. The compound has been observed to localize to various cellular compartments, including the cytoplasm, nucleus, and mitochondria . This localization is influenced by targeting signals and post-translational modifications that direct 3-(1H-pyrazol-1-yl)phenol to specific organelles . The presence of 3-(1H-pyrazol-1-yl)phenol in these compartments can impact its interactions with biomolecules and its overall biological activity.

Propiedades

IUPAC Name |

3-pyrazol-1-ylphenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c12-9-4-1-3-8(7-9)11-6-2-5-10-11/h1-7,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QOOFOEXDLXLCEP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)O)N2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

904315-14-6 | |

| Record name | 3-(1H-pyrazol-1-yl)phenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

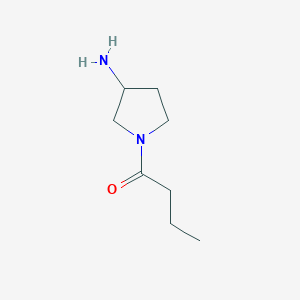

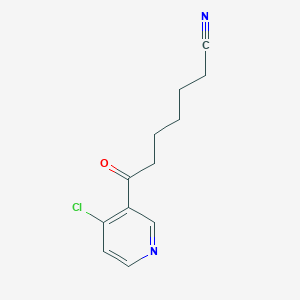

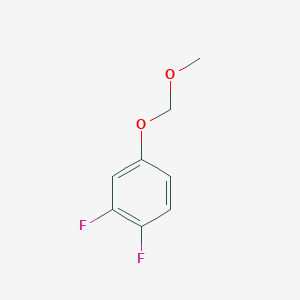

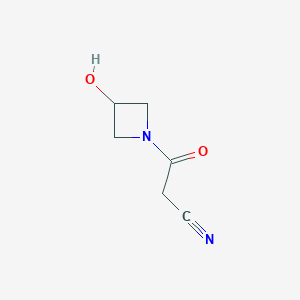

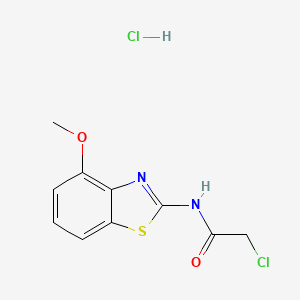

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine hydrochloride](/img/structure/B1465150.png)

![cis-3-[2-Oxo-2-(4-nitrophenyl)ethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465156.png)

![4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B1465157.png)